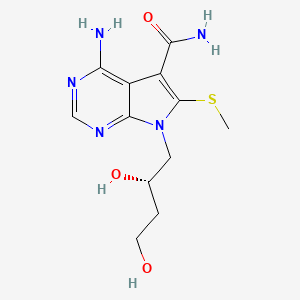
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core, an amino group, a dihydroxybutyl side chain, and a methylthio group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyrimidine core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Attachment of the Dihydroxybutyl Side Chain: This step involves the addition of the dihydroxybutyl group through reactions such as aldol condensation or Michael addition.
Incorporation of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl side chain, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolo-pyrimidine core or the methylthio group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound is used in the development of advanced materials and chemical processes. Its unique properties enable the creation of specialized polymers, catalysts, and other industrial products.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, ®-: The ®-enantiomer of the compound, differing in the spatial arrangement of atoms.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(ethylthio)-: A similar compound with an ethylthio group instead of a methylthio group.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylsulfonyl)-: A derivative with a methylsulfonyl group.
Uniqueness
The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- lies in its specific stereochemistry and the presence of the methylthio group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
127945-95-3 |
|---|---|
Formule moléculaire |
C12H17N5O3S |
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
4-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O3S/c1-21-12-8(10(14)20)7-9(13)15-5-16-11(7)17(12)4-6(19)2-3-18/h5-6,18-19H,2-4H2,1H3,(H2,14,20)(H2,13,15,16)/t6-/m0/s1 |
Clé InChI |
XLYCXJBVTVJBDO-LURJTMIESA-N |
SMILES isomérique |
CSC1=C(C2=C(N=CN=C2N1C[C@H](CCO)O)N)C(=O)N |
SMILES canonique |
CSC1=C(C2=C(N=CN=C2N1CC(CCO)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



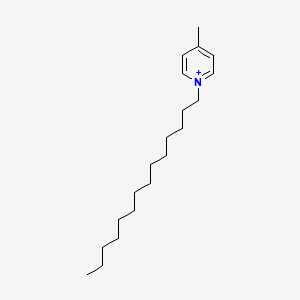



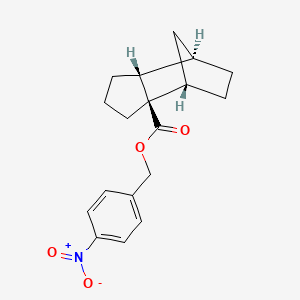

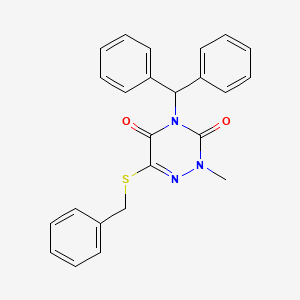
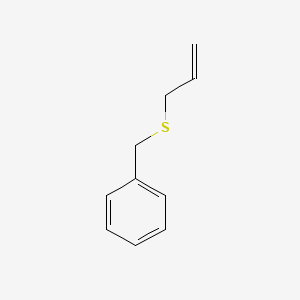
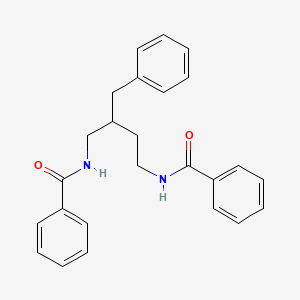
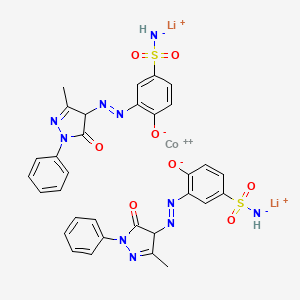

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

